Cas no 880134-34-9 (Methyl 2-(5-iodo-2-methylphenyl)acetate)

Methyl 2-(5-iodo-2-methylphenyl)acetate is a halogenated aromatic ester with applications in organic synthesis and pharmaceutical intermediates. Its key structural features include an iodine substituent at the 5-position and a methyl ester group, enhancing reactivity in cross-coupling reactions such as Suzuki or Stille couplings. The methylphenyl moiety contributes to steric and electronic modulation, making it valuable for constructing complex molecular frameworks. The ester group offers versatility for further functionalization, including hydrolysis or reduction. This compound is particularly useful in medicinal chemistry for developing targeted small molecules. High purity and stability under standard conditions ensure consistent performance in synthetic workflows.
Methyl 2-(5-iodo-2-methylphenyl)acetate structure
880134-34-9 structure
Product Name:Methyl 2-(5-iodo-2-methylphenyl)acetate
CAS No:880134-34-9
MF:C10H11IO2
MW:290.097615480423
CID:706893
PubChem ID:53436868
Update Time:2025-08-03

Methyl 2-(5-iodo-2-methylphenyl)acetate Chemical and Physical Properties

Names and Identifiers

    • Methyl 2-(5-iodo-2-methylphenyl)acetate
    • Benzeneaceticacid, 5-iodo-2-methyl-, methyl ester
    • METHYL2-(5-IODO-2-METHYLPHENYL)ACETATE
    • 2-(5-iodo-2-methylphenyl)acetic acid methyl ester
    • DTXSID20700954
    • 880134-34-9
    • SCHEMBL13751455
    • Benzeneaceticacid,5-iodo-2-methyl-,methyl ester
    • Benzeneacetic acid, 5-iodo-2-methyl-, methyl ester
    • Methyl (5-iodo-2-methylphenyl)acetate
    • methyl 2-(5-iodo-2-methyl-phenyl)acetate
    • A842436
    • Inchi: 1S/C10H11IO2/c1-7-3-4-9(11)5-8(7)6-10(12)13-2/h3-5H,6H2,1-2H3
    • InChI Key: JXWRFTJMGBAWIW-UHFFFAOYSA-N
    • SMILES: IC1C=CC(C)=C(C=1)CC(=O)OC

Computed Properties

  • Exact Mass: 289.98
  • Monoisotopic Mass: 289.98
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 182
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26.3A^2
  • XLogP3: 2.7

Methyl 2-(5-iodo-2-methylphenyl)acetate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1745171-1g
Methyl 2-(5-iodo-2-methylphenyl)acetate
880134-34-9 98%
1g
¥3285.00 2024-04-27
Ambeed
A391882-1g
Methyl 2-(5-iodo-2-methylphenyl)acetate
880134-34-9 95+%
1g
$361.0 2025-04-16

Methyl 2-(5-iodo-2-methylphenyl)acetate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:880134-34-9)Methyl 2-(5-iodo-2-methylphenyl)acetate
Order Number:A842436
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:56
Price ($):325.0
Email:sales@amadischem.com

Additional information on Methyl 2-(5-iodo-2-methylphenyl)acetate

Recent Advances in the Application of Methyl 2-(5-iodo-2-methylphenyl)acetate (CAS: 880134-34-9) in Chemical Biology and Pharmaceutical Research

Methyl 2-(5-iodo-2-methylphenyl)acetate (CAS: 880134-34-9) has emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its versatile applications in organic synthesis and drug development. Recent studies have highlighted its role as a key intermediate in the synthesis of biologically active molecules, particularly in the development of novel anti-inflammatory and anticancer agents. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthetic utility, biological activities, and potential therapeutic applications.

One of the most notable advancements in the use of Methyl 2-(5-iodo-2-methylphenyl)acetate is its incorporation into the synthesis of small-molecule inhibitors targeting specific signaling pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a building block for the development of inhibitors targeting the PI3K/AKT/mTOR pathway, which is often dysregulated in various cancers. The study reported that derivatives of this compound exhibited potent inhibitory activity against cancer cell lines, with IC50 values in the low micromolar range, suggesting its potential as a lead compound for further optimization.

In addition to its anticancer properties, Methyl 2-(5-iodo-2-methylphenyl)acetate has also been investigated for its anti-inflammatory effects. A recent publication in Bioorganic & Medicinal Chemistry Letters described the synthesis of a series of derivatives designed to modulate the activity of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory diseases. The researchers found that certain derivatives displayed selective COX-2 inhibition with minimal effects on COX-1, indicating a favorable safety profile for potential therapeutic use.

The synthetic versatility of Methyl 2-(5-iodo-2-methylphenyl)acetate has been further explored in the context of radiopharmaceutical development. A 2024 study in the Journal of Labelled Compounds and Radiopharmaceuticals reported its use as a precursor for the synthesis of iodine-131 labeled compounds, which are valuable tools for diagnostic imaging and targeted radiotherapy. The study highlighted the compound's stability and ease of radiolabeling, making it a promising candidate for future radiopharmaceutical applications.

Despite these promising developments, challenges remain in the optimization of Methyl 2-(5-iodo-2-methylphenyl)acetate derivatives for clinical use. Issues such as bioavailability, metabolic stability, and off-target effects need to be addressed through further structure-activity relationship (SAR) studies. However, the compound's unique chemical properties and demonstrated biological activities position it as a valuable scaffold for the discovery of new therapeutic agents.

In conclusion, Methyl 2-(5-iodo-2-methylphenyl)acetate (CAS: 880134-34-9) continues to be a focal point of research in chemical biology and pharmaceutical sciences. Its applications span from anticancer and anti-inflammatory drug development to radiopharmaceutical synthesis, underscoring its broad utility. Future research efforts should focus on optimizing its derivatives for improved pharmacological properties and exploring novel therapeutic targets to fully realize its potential in medicine.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:880134-34-9)Methyl 2-(5-iodo-2-methylphenyl)acetate
A842436
Purity:99%
Quantity:1g
Price ($):325.0
Email